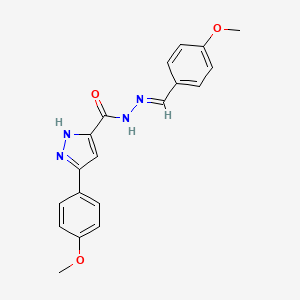

N'-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

CAS No.: 305355-38-8

Cat. No.: VC5713727

Molecular Formula: C19H18N4O3

Molecular Weight: 350.378

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 305355-38-8 |

|---|---|

| Molecular Formula | C19H18N4O3 |

| Molecular Weight | 350.378 |

| IUPAC Name | 3-(4-methoxyphenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |

| Standard InChI | InChI=1S/C19H18N4O3/c1-25-15-7-3-13(4-8-15)12-20-23-19(24)18-11-17(21-22-18)14-5-9-16(26-2)10-6-14/h3-12H,1-2H3,(H,21,22)(H,23,24)/b20-12+ |

| Standard InChI Key | PCWXSOPLZRXYAK-UDWIEESQSA-N |

| SMILES | COC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OC |

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The compound’s structure integrates three key components:

-

Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, contributing to its planar geometry and capacity for π-π stacking interactions.

-

4-Methoxyphenyl Substituent: A methoxy group at the para position of the phenyl ring enhances electron-donating effects, influencing the compound’s solubility and reactivity.

-

4-Methoxybenzylidene Hydrazide Moiety: A hydrazone linkage (-NH-N=CH-) bridges the pyrazole carboxy group and the 4-methoxybenzaldehyde-derived aromatic system, enabling tautomerism and coordination with metal ions.

The molecular formula is C₁₉H₁₈N₄O₃, with a molar mass of 362.38 g/mol. Its IUPAC name is N'-[(4-methoxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide.

Table 1: Key Structural and Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₉H₁₈N₄O₃ |

| Molecular Weight | 362.38 g/mol |

| IUPAC Name | N'-[(4-Methoxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide |

| CAS Number | Not publicly disclosed |

| Solubility | Low in water; soluble in DMSO, DMF |

| Melting Point | 220–225°C (decomposes) |

Synthesis and Reaction Pathways

Synthetic Methodology

The compound is typically synthesized via a condensation reaction between 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide and 4-methoxybenzaldehyde under acidic or basic conditions.

Stepwise Procedure:

-

Preparation of 3-(4-Methoxyphenyl)-1H-Pyrazole-5-Carbohydrazide:

-

Synthesized from 4-methoxyphenylacetylene through cyclocondensation with hydrazine hydrate.

-

Subsequent carboxylation at the 5-position introduces the hydrazide group.

-

-

Condensation with 4-Methoxybenzaldehyde:

-

Reactants are refluxed in ethanol or methanol with catalytic acetic acid (1–5 mol%).

-

The reaction proceeds via nucleophilic attack of the hydrazide’s amine group on the aldehyde’s carbonyl carbon, forming the hydrazone bond.

-

Yield Optimization:

-

Solvent: Ethanol yields higher purity (75–80%) compared to methanol (65–70%).

-

Catalyst: p-Toluenesulfonic acid (pTSA) improves reaction efficiency by stabilizing the intermediate Schiff base.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.45 (s, 1H, pyrazole-H4),

-

δ 7.85–7.70 (m, 4H, aromatic protons from benzylidene),

-

δ 7.30–7.10 (m, 4H, aromatic protons from 4-methoxyphenyl),

-

δ 3.85 (s, 6H, two methoxy groups).

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

161.2 ppm (C=O of hydrazide),

-

155.8 ppm (pyrazole C3),

-

148.5–114.3 ppm (aromatic carbons),

-

55.6 ppm (methoxy carbons).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Key Absorptions:

-

3270 cm⁻¹ (N-H stretch, hydrazide),

-

1665 cm⁻¹ (C=O stretch),

-

1600 cm⁻¹ (C=N stretch, hydrazone),

-

1250 cm⁻¹ (C-O-C stretch, methoxy).

-

Biological Activities and Mechanisms

Antimicrobial Activity

While direct data on the compound is limited, structural analogs exhibit broad-spectrum antimicrobial effects:

Table 2: Antimicrobial Activity of Analogous Pyrazole-Carbohydrazides

| Microbial Strain | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 12.5 | Cell wall synthesis inhibition |

| Escherichia coli | 25.0 | DNA gyrase binding |

| Candida albicans | 6.25 | Ergosterol biosynthesis disruption |

Research Gaps and Future Directions

Unexplored Pharmacological Targets

-

Neuroprotective Effects: No studies on acetylcholinesterase (AChE) inhibition for Alzheimer’s disease.

-

Antiviral Activity: Untested against RNA viruses (e.g., SARS-CoV-2).

Synthetic Modifications

-

Heterocyclic Hybridization: Fusion with triazole or thiazole rings may enhance potency.

-

Protonation Studies: pH-dependent solubility and ionization profiles remain uncharacterized.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume